(4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid
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Overview
Description
(4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid is a complex organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and material science. This specific compound is characterized by its unique structural features, including an octahydroquinoline core and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of hydroxyquinoline derivatives.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and acyl chlorides are used for esterification and amidation reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, each with distinct functional groups and properties. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry
In chemistry, (4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its derivatives are often screened for activity against various biological targets.
Medicine
In medicine, this compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for the treatment of diseases such as cancer, bacterial infections, and viral infections.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler aromatic compound with a similar core structure but lacking the octahydro and carboxylic acid groups.
Isoquinoline: An isomer of quinoline with a different arrangement of the nitrogen atom in the ring.
Tetrahydroquinoline: A partially hydrogenated derivative of quinoline with fewer hydrogen atoms added compared to octahydroquinoline.
Uniqueness
(4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid is unique due to its fully hydrogenated quinoline core and the presence of a carboxylic acid functional group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid (CAS Number: 2361608-98-0) is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H15NO3 with a molecular weight of 197.23 g/mol. The compound features a quinoline structure which is known for various pharmacological properties.
Antibacterial Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antibacterial properties. A study explored the structure-activity relationships of various quinoline derivatives and found that certain substitutions enhanced their efficacy against Gram-positive and Gram-negative bacteria . While specific data on this compound is limited in this context, its structural similarities suggest potential antibacterial activity.
Anticancer Activity
The anticancer potential of quinoline derivatives has been well-documented. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies involving MCF-7 breast cancer cells demonstrated that certain synthesized quinoline derivatives exhibited significant cytotoxicity compared to standard treatments like Doxorubicin . This suggests that this compound may also possess similar anticancer properties.
The mechanisms underlying the biological activities of quinoline derivatives often involve:
- Inhibition of DNA gyrase : Many quinolines act as inhibitors of topoisomerases and DNA gyrase enzymes critical for bacterial DNA replication.
- Induction of apoptosis : In cancer cells, certain derivatives trigger apoptotic pathways leading to cell death.
Case Studies and Research Findings
A comprehensive review of the literature reveals several studies focusing on the biological activities of related compounds:
Properties
IUPAC Name |
(4aS,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-8-4-6-10(9(13)14)5-2-1-3-7(10)11-8/h7H,1-6H2,(H,11,12)(H,13,14)/t7-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIGNYGWMRQHSO-XVKPBYJWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC(=O)NC2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2(CCC(=O)N[C@H]2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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